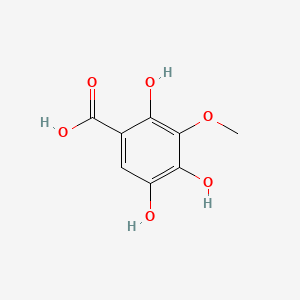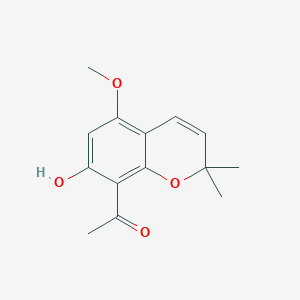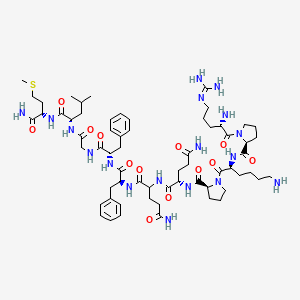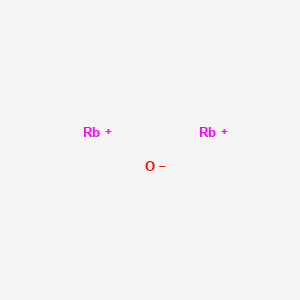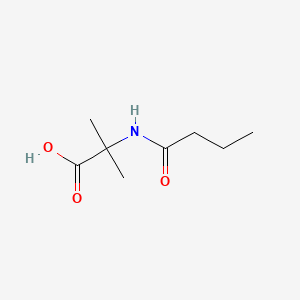![molecular formula C20H28O2 B13834224 (8R,9S,13S,14S,17S)-17-acetyl-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13834224.png)
(8R,9S,13S,14S,17S)-17-acetyl-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (8R,9S,13S,14S,17S)-17-acetyl-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one is a complex organic molecule. It is a steroidal compound with a cyclopenta[a]phenanthrene core structure, which is characteristic of many biologically active steroids. This compound is of significant interest in various fields due to its structural complexity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (8R,9S,13S,14S,17S)-17-acetyl-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one typically involves multiple steps, starting from simpler steroid precursors. The key steps often include:
Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core.
Functional Group Modifications: Introduction of the acetyl and methyl groups at specific positions.
Stereochemical Control: Ensuring the correct configuration at the chiral centers.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including:
Batch Processing: Sequential addition of reagents and purification steps.
Continuous Flow Chemistry: For more efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like hydroxide or alkoxide ions.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a model for studying steroid synthesis and reactions. It helps in understanding the behavior of complex organic molecules.
Biology
In biology, it is studied for its potential biological activities, including hormone-like effects and interactions with biological receptors.
Medicine
In medicine, it is explored for its potential therapeutic applications, such as anti-inflammatory or anti-cancer properties.
Industry
In industry, it may be used in the synthesis of other complex molecules or as a precursor for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (8R,9S,13S,14S,17S)-17-acetyl-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:
Binding to Receptors: Modulating receptor activity.
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Cholesterol: A structurally similar steroid with a cyclopenta[a]phenanthrene core.
Testosterone: Another steroid with similar structural features but different functional groups.
Estradiol: A steroid hormone with a similar core structure but different biological activity.
Uniqueness
The uniqueness of (8R,9S,13S,14S,17S)-17-acetyl-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C20H28O2 |
|---|---|
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
(8R,9S,13S,14S,17S)-17-acetyl-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H28O2/c1-12(21)18-7-8-19-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h11,15-19H,3-10H2,1-2H3/t15?,16-,17-,18-,19+,20-/m1/s1 |
Clave InChI |
NVUUMOOKVFONOM-XSIXERBESA-N |
SMILES isomérico |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CCC34)C |
SMILES canónico |
CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2R)-4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B13834150.png)
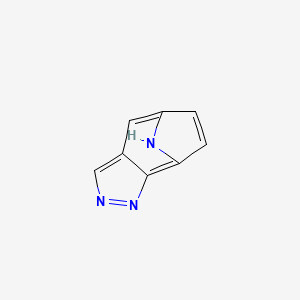
![3-[4-Acetyl-2,3,6-trihydroxy-5-(3-methyl-2-butenyl)benzyl]-4-hydroxy-5,6-dimethyl-2H-pyran-2-one](/img/structure/B13834166.png)
![2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B13834168.png)
